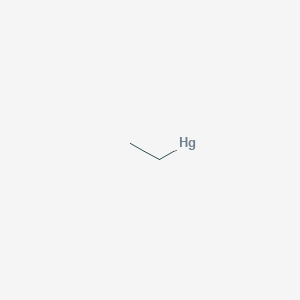
Ethyl mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl mercury is a useful research compound. Its molecular formula is C2H5Hg and its molecular weight is 229.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vaccine Preservative
Thimerosal, which contains ethyl mercury, has been used as a preservative in vaccines since the 1930s. Its primary role is to prevent bacterial and fungal contamination in multi-dose vials. The World Health Organization (WHO) states that thimerosal is effective in maintaining vaccine sterility, particularly in low-resource settings where refrigeration may not be reliable .
Research on Neurotoxicity
Research indicates that this compound can cross the blood-brain barrier and accumulate in brain tissues, raising concerns about its neurotoxic potential. Studies have shown that exposure to this compound leads to significant binding to brain tissues and conversion to inorganic mercury, which is highly toxic .
Key Findings:
- This compound has a half-life in blood of approximately 3-7 days, allowing for rapid clearance compared to mthis compound, which has a longer half-life of 40-50 days .
- Animal studies indicate that thimerosal exposure results in different tissue distribution compared to mthis compound, suggesting that risk assessments based solely on mthis compound may not be applicable .
Fungicide Use
This compound compounds have historically been used as fungicides in agriculture. Although their use has been restricted or banned in many countries due to toxicity concerns, some formulations like this compound chloride were utilized for seed treatment and crop protection against fungal pathogens .
Current Status:
- In the United States, the use of this compound as a fungicide has been banned on food grains and seeds due to health risks associated with mercury exposure .
Toxicological Considerations
This compound's toxicity profile necessitates careful consideration in both medical and agricultural applications:
- Neurotoxicity: this compound can induce oxidative stress and mitochondrial dysfunction in human cells, leading to apoptosis (cell death) .
- Environmental Impact: The persistence of mercury compounds in the environment poses risks to wildlife and ecosystems, particularly aquatic organisms that may bioaccumulate these toxins through food chains .
Regulatory Perspectives
The regulatory landscape surrounding this compound is complex:
- The WHO has concluded that thimerosal-containing vaccines do not pose a risk of neurodevelopmental disorders based on extensive epidemiological studies .
- Conversely, various public health organizations continue to monitor the safety of thimerosal due to ongoing debates about vaccine safety and public perception.
Thimerosal Exposure in Infants
A significant body of research focuses on thimerosal exposure in infants through vaccinations. Studies have consistently shown no causal link between thimerosal-containing vaccines and autism or other neurodevelopmental disorders despite initial public concerns .
Marine Pollution Monitoring
Research into marine environments has highlighted the ecological impacts of this compound as a pollutant. Monitoring programs assess how this compound affects marine biota and ecosystems, emphasizing the need for stringent regulations on its use .
Properties
CAS No. |
16056-37-4 |
|---|---|
Molecular Formula |
C2H5Hg |
Molecular Weight |
229.65 g/mol |
IUPAC Name |
ethylmercury |
InChI |
InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3; |
InChI Key |
PJDVOLYULHZZAG-UHFFFAOYSA-N |
SMILES |
CC[Hg] |
Canonical SMILES |
CC[Hg] |
Key on ui other cas no. |
16056-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















